Defined (S)-Stereochemistry Contrasts with Racemic and (R)-Configurations
The primary differentiator is the defined (S)-absolute configuration at the sulfur center. While the racemic mixture (CAS 658-00-4) is a 1:1 mixture of enantiomers, this specification guarantees high enantiomeric purity, eliminating the 50% of the unwanted (R)-enantiomer present in the racemate. Commercial sources offer this compound at a purity of 99% (HPLC), qualifying it as 'pharmaceutical grade' . In the context of chiral sulfoxide methodology, the (S)-enantiomer is the required stereoisomer for accessing specific diastereomers in auxiliary-directed reactions.
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | Single enantiomer (S), purity ≥98% by HPLC |
| Comparator Or Baseline | Racemic 1-fluoro-3-(methylsulfinyl)benzene (CAS 658-00-4): 1:1 mixture of (R) and (S) enantiomers |
| Quantified Difference | Contains 100% desired (S)-enantiomer vs. 50% in the racemate |
| Conditions | Commercial specification (ChemicalBook, MolCore) ; no specific quantitative enantiomeric excess data for the isolated compound was found in primary literature at this time. |
Why This Matters
Procurement of the defined (S)-enantiomer is mandatory for any stereoselective synthesis; using the racemate introduces the opposite enantiomer, which leads to undesired diastereomers, requires additional purification, and halves the yield of the target chiral product.
